N-Hydroxy-3,4-methylenedioxyamphetamine is classified as an entactogen and stimulant. It is the N-hydroxy homologue of MDMA and has been noted for its psychoactive effects. The compound was first synthesized by Alexander Shulgin, who documented its effects in his book PiHKAL (Phenethylamines I Have Known and Loved) . It is classified as a Schedule I controlled substance in the United States, indicating that it has no accepted medical use and a high potential for abuse .
The synthesis of N-hydroxy-3,4-methylenedioxyamphetamine typically involves the following steps:
The synthesis can be represented by the following general reaction:
The molecular formula of N-hydroxy-3,4-methylenedioxyamphetamine is , with a molar mass of approximately 209.25 g/mol. The compound features a methylenedioxy group attached to a phenethylamine backbone. Key structural characteristics include:
The three-dimensional structure can be visualized using molecular modeling software or databases such as PubChem.
N-Hydroxy-3,4-methylenedioxyamphetamine can undergo various chemical reactions:
The mechanism of action of N-hydroxy-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain:
The specific binding affinities for serotonin transporters compared to dopamine transporters have been documented in pharmacological studies.
N-Hydroxy-3,4-methylenedioxyamphetamine exhibits several notable physical and chemical properties:
N-Hydroxy-3,4-methylenedioxyamphetamine has been primarily studied for its psychoactive effects and potential therapeutic applications:
N-Hydroxy-3,4-methylenedioxyamphetamine (chemical formula: C₁₀H₁₃NO₃; molecular weight: 195.22 g/mol) is a phenethylamine derivative characterized by a 1,3-benzodioxole ring fused to an ethylamine backbone with an N-hydroxyl substitution. The core structure consists of a phenyl ring substituted at the 3- and 4-positions with a methylenedioxy bridge (–O–CH₂–O–), forming the benzodioxole moiety. The aliphatic side chain features a two-carbon spacer (ethyl group) terminating in a secondary amine where one hydrogen is replaced by a hydroxyl group (–NH–OH) [1] [10].
Systematic IUPAC nomenclature designates this compound as 1-(benzo[d][1,3]dioxol-5-yl)-N-hydroxypropan-2-amine. Common synonyms include:
Identifier Type | Value |
---|---|
CAS Number | Not explicitly provided in sources |
PubChem CID | 98528 [1], 57504054 (for R-isomer) [4] |
Chemical Formula | C₁₀H₁₃NO₃ |
Systematic Name | 1-(1,3-Benzodioxol-5-yl)-N-hydroxypropan-2-amine |
Common Synonyms | N-Hydroxy MDA; MDOH |
Synthetic routes to N-Hydroxy-3,4-methylenedioxyamphetamine typically follow adaptations of methods established for analogous amphetamines. A primary pathway involves the reduction of the oxime derivative of 3,4-methylenedioxyphenylpropan-2-one (MDP2P). MDP2P undergoes condensation with hydroxylamine (NH₂OH) to form MDP2P-oxime (3,4-methylenedioxyphenyl-2-propanone oxime), which is subsequently reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation [2].
Key precursors include:
Shulgin’s synthesis modifications emphasize rigorous purification steps, including crystallization and chromatography, to isolate the free base or salt forms (e.g., oxalate). Analytical validation employs techniques like melting point determination, nuclear magnetic resonance (¹H NMR), and gas chromatography-mass spectrometry (GC-MS) after derivatization [2] [3].
Stability and Degradation:N-Hydroxy-3,4-methylenedioxyamphetamine exhibits marked instability in aqueous solutions, particularly under alkaline conditions (pH >7). Degradation occurs via oxidative pathways, likely involving reactive oxygen species. In neutral-to-basic solutions, degradation exceeds 85% within 2 hours. This instability complicates analytical detection and necessitates stabilization with antioxidants like L-ascorbic acid, which inhibits degradation by scavenging free radicals [2].
pKa and Solubility:
Chromatographic Behavior:Reverse-phase high-performance liquid chromatography (HPLC) reveals peak tailing on silica-based C18 columns due to interactions with residual silanol groups. Polymer-coated C18 columns mitigate this issue, improving peak symmetry and detection sensitivity [2].
Property | Characteristics |
---|---|
Molecular Weight | 195.22 g/mol |
Stability in Aqueous Solution | Degrades >85% in 2h at pH >7; stabilized by L-ascorbic acid |
pKa | ~8.5–9.0 (conjugate acid) |
Solubility | Free base: soluble in organic solvents; low in water |
Extraction Efficiency | Optimized with chloroform + ascorbic acid; poor with diethyl ether |
Chromatographic Notes | Peak tailing on silica-based C18 columns; improved with polymer-coated C18 |
N-Hydroxy-3,4-methylenedioxyamphetamine belongs to a broader class of N-hydroxylated phenethylamines with structural variations influencing chemical behavior:
Stereoisomers: The chiral center at C2 of the propylamine chain generates (R)- and (S)-enantiomers. Enantiomer-specific pharmacokinetics are documented for analogs like MDMA, suggesting potential differences in receptor affinity or metabolic clearance for N-Hydroxy-MDA isomers [4].
N-Substituted Analogs:
3,4-Methylenedioxyamphetamine (MDA): The parent compound lacking the N-hydroxyl group. N-Hydroxylation reduces lipophilicity and increases susceptibility to oxidative degradation compared to MDA [3] [7].
Functional Group Analogs:
5-(Glutathion-S-yl)-α-methyldopamine: A neurotoxic glutathione conjugate derived from oxidized metabolites of related amphetamines, illustrating the role of electrophilic intermediates in degradation pathways [6].
Table 3: Structural Derivatives and Key Modifications
Compound Name | Chemical Formula | N-Substituent | Key Distinction |
---|---|---|---|
N-Hydroxy-3,4-methylenedioxyamphetamine | C₁₀H₁₃NO₃ | –NHOH | Reference compound; high alkaline lability |
3,4-Methylenedioxyamphetamine (MDA) | C₁₀H₁₃NO₂ | –NH₂ | Lacks N-hydroxyl; more stable |
N-Hydroxy-3,4-methylenedioxymethamphetamine | C₁₁H₁₅NO₃ | –N(CH₃)OH | N-methylated analog; "FLEA" |
3,4-Dihydroxyamphetamine (HHA) | C₉H₁₃NO₂ | –NH₂ | Catechol metabolite; high oxidation susceptibility |
Structural differences among derivatives critically influence analytical detection strategies. For example, N-hydroxy compounds require stabilization during extraction, while catechols like HHA may undergo derivatization for GC-MS analysis [2] [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9